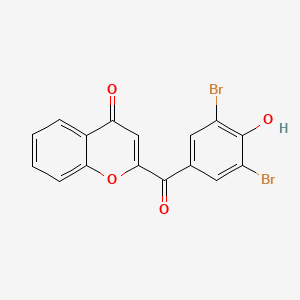

2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,5-ジブロモ-4-ヒドロキシベンゾイル)-4-ベンゾピロンは、その独特な化学構造と性質で知られる複雑な有機化合物です。

合成方法

2-(3,5-ジブロモ-4-ヒドロキシベンゾイル)-4-ベンゾピロンの合成は、通常、4-ヒドロキシベンゾイル化合物の臭素化、続いてベンゾピロン構造を形成する環化を含む。一般的な方法の1つは、p-クレゾールと臭素を原料とし、無溶媒連続パイプライン反応装置を採用している。 この方法は、化合物の効率的な製造を確保するために、低温と高温の2段階の制御プロセスを含む .

準備方法

The synthesis of 2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone typically involves the bromination of 4-hydroxybenzoyl compounds followed by cyclization to form the benzopyrone structure. One common method involves the use of p-cresol and bromine as raw materials, adopting a solvent-free continuous pipeline reaction device. This method includes a two-stage control process of low and high temperatures to ensure the efficient production of the compound .

化学反応の分析

2-(3,5-ジブロモ-4-ヒドロキシベンゾイル)-4-ベンゾピロンは、以下を含むさまざまな化学反応を受ける。

酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して酸化できる。

還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができる。

置換: 化合物の臭素原子は、求核置換反応を使用して他の基に置き換えることができる。これらの反応に用いられる一般的な試薬には、メトキシドナトリウムやtert-ブトキシドカリウムなどがある。

これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なる。 たとえば、酸化は一般的にカルボン酸の生成をもたらす一方で、還元はアルコールまたはアルカンを生成する可能性がある .

科学的研究の応用

2-(3,5-ジブロモ-4-ヒドロキシベンゾイル)-4-ベンゾピロンは、科学研究においていくつかの応用がある。

化学: これは、さまざまな有機化合物の合成における中間体として使用される。

生物学: この化合物は、酵素阻害剤としての役割を含む、その潜在的な生物学的活性について研究されている。

医学: 酵素機能不全に関連する疾患の治療における、その潜在的な治療的応用を探求するための研究が進行中である。

作用機序

2-(3,5-ジブロモ-4-ヒドロキシベンゾイル)-4-ベンゾピロンの作用機序は、特定の分子標的との相互作用を含む。既知の標的の1つは、チロシンタンパク質ホスファターゼ非受容体型1酵素であり、この化合物は阻害剤として作用する。この相互作用は酵素の活性を阻害し、さまざまな生物学的効果をもたらす。 このメカニズムに関与する経路は、まだ調査中だが、この化合物は細胞の増殖と代謝に関連するシグナル伝達経路に影響を与えると考えられている .

類似化合物との比較

2-(3,5-ジブロモ-4-ヒドロキシベンゾイル)-4-ベンゾピロンは、以下のような他の類似化合物と比較することができる。

ベンゾブロマロン: この化合物は、ベンゾピロン構造も含有し、痛風の治療に尿酸排泄促進薬として使用される。

3-(3,5-ジブロモ-4-ヒドロキシベンゾイル)-2-エチルベンゾフラン: 構造が類似しているこの化合物は、酵素阻害剤としての可能性について研究されている。

3,5-ジブロモ-4-ヒドロキシ安息香酸: この化合物は、さまざまな有機化合物の合成における中間体であり、同様の化学的性質を持つ.

2-(3,5-ジブロモ-4-ヒドロキシベンゾイル)-4-ベンゾピロンの独自性は、その特定の構造にあり、特定の分子標的と相互作用し、独特な生物学的活性を発揮することを可能にする。

生物活性

2-(3,5-Dibromo-4-hydroxybenzoyl)-4-benzopyrone, a chromone derivative, has garnered attention for its potential biological activities, particularly in the context of diabetes management and as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). This compound's structure suggests it may possess significant pharmacological properties due to its ability to interact with various biological targets.

Chemical Structure

The chemical structure of this compound includes:

- A benzopyrone core

- Bromine substituents that enhance its reactivity and biological activity

- A hydroxy group that may play a crucial role in its interaction with biological targets

Inhibition of PTP1B

PTP1B is a critical regulator of insulin signaling, and its inhibition is a promising strategy for treating type 2 diabetes mellitus. Studies have shown that compounds similar to this compound exhibit potent inhibitory effects on PTP1B. For instance, a related compound demonstrated an IC50 value of approximately 2.05 μM against PTP1B, indicating strong inhibitory potential . This suggests that this compound may also exhibit similar properties.

Anti-diabetic Effects

In vitro studies have demonstrated that related dibromo compounds can enhance glucose uptake in insulin-resistant HepG2 cells. Specifically, treatment with these compounds resulted in a significant increase in glucose uptake, attributed to the inhibition of PTP1B and subsequent activation of insulin signaling pathways . In vivo studies on db/db mice showed that these compounds could reduce blood glucose levels significantly without affecting body weight, indicating their potential as therapeutic agents for diabetes management .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using the MTT assay on HepG2 cells. Results indicated that concentrations up to 10 μM did not reduce cell viability, suggesting a favorable safety profile for further pharmacological exploration .

Table: Summary of Biological Activities

特性

CAS番号 |

71581-85-6 |

|---|---|

分子式 |

C16H8Br2O4 |

分子量 |

424.04 g/mol |

IUPAC名 |

2-(3,5-dibromo-4-hydroxybenzoyl)chromen-4-one |

InChI |

InChI=1S/C16H8Br2O4/c17-10-5-8(6-11(18)16(10)21)15(20)14-7-12(19)9-3-1-2-4-13(9)22-14/h1-7,21H |

InChIキー |

ZORAVFNONZHSOD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。